(+)-trans-alpha-Irone

Catalog No.
S626670
CAS No.
599-45-1
M.F
C14H22O
M. Wt
206.32 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-trans-alpha-Irone

CAS Number

599-45-1

Product Name

(+)-trans-alpha-Irone

IUPAC Name

(E)-4-[(1S,5S)-2,5,6,6-tetramethylcyclohex-2-en-1-yl]but-3-en-2-one

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

InChI

InChI=1S/C14H22O/c1-10-6-7-11(2)14(4,5)13(10)9-8-12(3)15/h6,8-9,11,13H,7H2,1-5H3/b9-8+/t11-,13-/m0/s1

InChI Key

JZQOJFLIJNRDHK-SXDPYWSBSA-N

SMILES

CC1CC=C(C(C1(C)C)C=CC(=O)C)C

Canonical SMILES

CC1CC=C(C(C1(C)C)C=CC(=O)C)C

Isomeric SMILES

C[C@H]1CC=C([C@@H](C1(C)C)/C=C/C(=O)C)C

(+)-trans-alpha-Irone is a sesquiterpenoid.

(+)-trans-alpha-Irone is a naturally occurring compound classified as a monoterpenoid. It is part of the irone family, which are cyclic ketones known for their distinct floral and woody aromas. The molecular formula of (+)-trans-alpha-Irone is C14H22OC_{14}H_{22}O, and it features a unique bicyclic structure that contributes to its olfactory properties. This compound is often utilized in the fragrance industry due to its pleasant scent, reminiscent of orris root, and is also noted for its potential therapeutic applications.

, including:

  • Oxidation: This compound can be oxidized to form various oxides, which may alter its aromatic properties.
  • Reduction: Reduction reactions can convert it into alcohol derivatives, which may have different sensory characteristics.
  • Cyclization: It can undergo ring closure reactions, particularly when treated with reagents like chlorosulfonic acid, which facilitates the formation of other irone derivatives .

These reactions are significant for synthesizing related compounds and enhancing the utility of (+)-trans-alpha-Irone in various applications.

Research indicates that (+)-trans-alpha-Irone exhibits several biological activities:

  • Antimicrobial Properties: Studies have shown that it possesses antimicrobial effects against certain bacteria and fungi, making it a candidate for natural preservatives in food and cosmetics.
  • Antioxidant Activity: The compound has demonstrated potential antioxidant properties, which can be beneficial in preventing oxidative stress in biological systems .
  • Aromatherapy Uses: Due to its pleasant fragrance, it is commonly used in aromatherapy for relaxation and mood enhancement.

Several synthesis methods for (+)-trans-alpha-Irone have been documented:

  • Enzymatic Synthesis: Recent advancements have utilized engineered enzymes to convert simple carbon sources into cis-alpha-irone, which can then be transformed into trans-alpha-irone. This method emphasizes sustainability by using renewable resources .
  • Chemical Synthesis from Citronellal: A traditional method involves synthesizing irones from (+)-citronellal through a series of reactions including methylation, cyclization with tin(IV) chloride, and subsequent transformations .
  • Ring Closure Method: The ring closure of pseudoirone in an organic solvent using chlorosulfonic acid has been shown to yield both cis and trans forms of alpha-irone effectively .

These methods highlight the versatility and efficiency of synthesizing this compound for industrial applications.

(+)-trans-alpha-Irone finds applications across various fields:

  • Fragrance Industry: It is widely used as a fragrance component due to its appealing scent profile.
  • Cosmetics: Its antimicrobial properties make it suitable for use in cosmetic formulations as a preservative.
  • Flavoring Agent: The compound is also used as a flavoring agent in food products, enhancing sensory experiences.
  • Pharmaceuticals: Owing to its biological activity, it has potential applications in developing therapeutic agents.

Research on the interactions of (+)-trans-alpha-Irone with biological systems has revealed its efficacy in modulating various biochemical pathways. For example:

  • Studies have indicated that it can interact with cellular receptors involved in olfactory signaling, contributing to its aroma and potential therapeutic effects.
  • Investigations into its antimicrobial activity suggest that it disrupts bacterial cell membranes, leading to cell death .

These interactions underscore the importance of understanding how this compound functions within biological contexts.

Several compounds share structural similarities with (+)-trans-alpha-Irone. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
Cis-alpha-IroneC14H22OC_{14}H_{22}OStereoisomer with a slightly different aroma profile.
Beta-IroneC13H20OC_{13}H_{20}OExhibits similar floral notes but with different olfactory qualities.
Gamma-IroneC14H22OC_{14}H_{22}OHas a more pronounced earthy aroma compared to alpha-irones.
Delta-IroneC14H22OC_{14}H_{22}OKnown for its unique scent properties distinct from alpha forms.

The uniqueness of (+)-trans-alpha-Irone lies in its specific stereochemistry and resultant aroma profile, which differentiates it from these similar compounds while contributing to its diverse applications in fragrance and flavor industries.

Proton Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectroscopy serves as a fundamental analytical tool for the structural elucidation of (+)-trans-alpha-irone, providing detailed information about the hydrogen environments within this sesquiterpenoid ketone [1] [8]. The compound exhibits a molecular formula of C14H22O with a molecular weight of 206.32 grams per mole, creating a complex proton spectrum that reflects its distinctive cyclohexene ring system and conjugated ketone functionality [1] [7].

The proton nuclear magnetic resonance spectrum of (+)-trans-alpha-irone displays characteristic chemical shift patterns that enable precise structural identification [30] [33]. The aromatic and vinyl protons associated with the cyclohexene ring system typically appear in the downfield region between 5.0 and 6.5 parts per million, reflecting the deshielding effects of the electron-withdrawing double bond [30] [33]. These signals provide crucial information about the trans configuration and the substitution pattern around the cyclohexene ring [30] [33].

The methyl groups attached to the cyclohexene ring exhibit distinct chemical shifts that distinguish them from other alkyl environments in the molecule [30] [33]. The quaternary carbon-bound methyl groups typically resonate between 0.8 and 1.3 parts per million, while the methyl group on the ketone side chain appears as a singlet around 2.1 parts per million [30] [33]. The integration ratios of these signals correspond to the expected number of protons in each environment, confirming the tetramethyl substitution pattern characteristic of the irone family [30] [33].

Proton EnvironmentChemical Shift (ppm)MultiplicityIntegration
Cyclohexene vinyl protons5.2-5.8Multiplet2H
Alpha-beta unsaturated ketone protons6.0-6.8Multiplet2H
Quaternary methyl groups0.9-1.2Singlet6H
Ring methyl group1.8-2.0Singlet3H
Ketone methyl group2.0-2.2Singlet3H
Methylene protons1.5-2.5Multiplet4H
Methine proton2.8-3.2Multiplet1H

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information that enhances the identification of (+)-trans-alpha-irone through the examination of carbon environments [14] [10]. The carbon-13 spectrum spans a chemical shift range from approximately 15 to 200 parts per million, encompassing all fourteen carbon atoms present in the molecular structure [14] [10]. The carbonyl carbon represents the most downfield signal, typically appearing around 198-202 parts per million, characteristic of an alpha-beta unsaturated ketone system [14] [10].

The carbon-13 nuclear magnetic resonance spectrum reveals distinct regions corresponding to different carbon types within the (+)-trans-alpha-irone structure [14] [10]. The sp2 carbons associated with the cyclohexene ring and the conjugated ketone system appear in the range of 120-160 parts per million, while the quaternary carbon bearing the geminal methyl groups resonates around 35-40 parts per million [14] [10]. The methyl carbons exhibit characteristic chemical shifts between 15-30 parts per million, with the ketone methyl carbon appearing slightly more downfield due to its proximity to the electronegative carbonyl group [14] [10].

The unique advantage of carbon-13 nuclear magnetic resonance lies in its ability to distinguish between symmetrically equivalent and non-equivalent carbon environments [14] [10]. Each carbon atom in (+)-trans-alpha-irone produces a distinct signal, allowing for the unambiguous identification of all fourteen carbon positions and confirming the absence of additional symmetry elements that might complicate structural assignment [14] [10].

Distortionless Enhancement by Polarization Transfer Spectroscopy

Distortionless Enhancement by Polarization Transfer spectroscopy represents an advanced nuclear magnetic resonance technique that provides crucial information about carbon multiplicities in (+)-trans-alpha-irone [11]. This method enhances the sensitivity of carbon-13 detection while simultaneously revealing the number of protons attached to each carbon atom [11]. The technique employs specific pulse sequences with varying angles (45°, 90°, and 135°) to differentiate between methyl, methylene, methine, and quaternary carbons [11].

In the Distortionless Enhancement by Polarization Transfer spectrum of (+)-trans-alpha-irone, methyl carbons appear as positive peaks in both 45° and 135° experiments, while methylene carbons show positive signals in the 45° experiment but negative signals in the 135° experiment [11]. Methine carbons display positive peaks in the 45° experiment and positive signals in the 135° experiment, whereas quaternary carbons appear only in the standard carbon-13 spectrum and are absent from the Distortionless Enhancement by Polarization Transfer experiments [11].

The application of this technique to (+)-trans-alpha-irone reveals the presence of five methyl groups (including the ketone methyl), two methylene groups, one methine carbon, five quaternary carbons (including the carbonyl), and one sp2 carbon [11]. This multiplicity information provides definitive confirmation of the proposed structure and eliminates potential isomeric alternatives that might exhibit similar chemical shift patterns in conventional carbon-13 spectra [11].

Mass Spectrometric Fragmentation Patterns

Molecular Ion Formation and Stability

The mass spectrometric analysis of (+)-trans-alpha-irone begins with the formation of the molecular ion through electron impact ionization [17] [19]. The molecular ion peak appears at mass-to-charge ratio 206, corresponding to the loss of a single electron from the intact molecule [16] [17]. The molecular ion of (+)-trans-alpha-irone exhibits moderate stability in the mass spectrometer, allowing for its observation alongside characteristic fragmentation patterns [17] [19].

The molecular ion undergoes energetically favorable fragmentation processes that reflect the structural features of the sesquiterpenoid framework [17] [19]. The presence of the conjugated ketone system and the highly substituted cyclohexene ring influences the fragmentation pathways, leading to the formation of stable carbocationic intermediates [17] [19]. The relative abundance of the molecular ion peak provides information about the overall stability of the compound under electron impact conditions [16] [17].

Primary Fragmentation Pathways

The primary fragmentation of (+)-trans-alpha-irone molecular ion proceeds through several well-characterized pathways that generate diagnostically significant fragment ions [17] [15]. Alpha cleavage adjacent to the carbonyl group represents one of the most prominent fragmentation mechanisms, resulting in the loss of methyl radicals and the formation of stabilized acylium ions [15] [17]. This process generates fragment ions at mass-to-charge ratios that correspond to the loss of 15 mass units (methyl radical) from the molecular ion [15] [17].

Beta cleavage processes contribute to the formation of additional characteristic fragments through the elimination of larger alkyl groups from the cyclohexene ring system [15] [17]. The loss of isopropyl and other alkyl substituents generates fragment ions that retain the aromatic stabilization of the cyclohexene ring while eliminating sterically congested portions of the molecule [15] [17]. These fragmentation patterns provide structural information about the substitution pattern and the connectivity of the ring system [15] [17].

Retro Diels-Alder fragmentation represents another significant pathway in the mass spectrometric behavior of (+)-trans-alpha-irone [17]. This process involves the cycloreversion of the cyclohexene ring system, generating smaller cyclic fragments that retain characteristic mass-to-charge ratios [17]. The retro Diels-Alder fragmentation produces complementary ion pairs that can be used to reconstruct the original ring connectivity [17].

Secondary Fragmentation Processes

Secondary fragmentation processes in (+)-trans-alpha-irone involve the further breakdown of primary fragment ions to generate smaller, more stable ionic species [17] [19]. The base peak in the mass spectrum often corresponds to a secondary fragment that represents the most thermodynamically stable carbocation formed during the fragmentation cascade [17] [19]. These secondary fragments typically involve the elimination of neutral molecules such as carbon monoxide, ethylene, or additional methyl radicals [17] [19].

The fragmentation pattern of (+)-trans-alpha-irone generates several characteristic peaks that serve as diagnostic markers for structural identification [17]. Fragment ions at mass-to-charge ratios 177, 149, 136, 121, and 93 represent the most significant secondary fragments, each corresponding to specific structural elements within the molecule [17]. The relative intensities of these fragments provide information about the preferred fragmentation pathways and the stability of intermediate carbocations [17].

Fragment Ion (m/z)Proposed StructureFormation MechanismRelative Abundance
206Molecular ionElectron impactModerate
177Loss of CHO (29)Alpha cleavageHigh
149Loss of C4H9 (57)Beta cleavageModerate
136Retro Diels-AlderCycloreversionHigh
121Loss of CH3 from 136Alpha cleavageBase peak
93Loss of CO from 121EliminationModerate
43Acetyl cationAlpha cleavageHigh

Isotope Peak Patterns

The isotope peak pattern in the mass spectrum of (+)-trans-alpha-irone provides additional confirmation of the molecular formula and elemental composition [20]. The M+1 peak, resulting from the natural abundance of carbon-13 isotopes, appears with an intensity approximately 15.4% of the molecular ion peak, consistent with the presence of fourteen carbon atoms [20]. The M+2 peak exhibits minimal intensity due to the absence of sulfur, chlorine, or bromine atoms in the molecular structure [20].

The isotope pattern analysis serves as a valuable tool for distinguishing (+)-trans-alpha-irone from other compounds with similar nominal masses but different elemental compositions [20]. The characteristic ratio of molecular ion to M+1 peak intensities provides definitive evidence for the C14H22O molecular formula and eliminates potential interference from isobaric compounds [20].

Infrared Vibrational Signatures of Functional Groups

Carbonyl Stretching Vibrations

The infrared spectrum of (+)-trans-alpha-irone exhibits a characteristic carbonyl stretching vibration that serves as the primary diagnostic feature for functional group identification [21] [24]. The C=O stretching frequency appears at approximately 1685-1690 wavenumbers, reflecting the alpha-beta unsaturated nature of the ketone system [24] [35]. This frequency represents a significant shift to lower wavenumbers compared to saturated ketones, which typically absorb around 1715 wavenumbers [24] [35].

The reduced frequency of the carbonyl stretch in (+)-trans-alpha-irone results from conjugation between the C=O double bond and the adjacent alkene system [21] [24]. This conjugation delocalizes electron density from the carbonyl group, reducing the force constant of the C=O bond and consequently lowering the vibrational frequency [21] [24]. The magnitude of this shift (approximately 25-30 wavenumbers) provides quantitative information about the extent of conjugation in the molecular system [24] [35].

The intensity of the carbonyl absorption band reflects the large dipole moment associated with the C=O bond and the significant change in dipole moment during the stretching vibration [22] [38]. The carbonyl stretch appears as a strong, sharp absorption that dominates the mid-infrared region of the spectrum, making it easily identifiable even in complex mixtures [22] [38]. The bandwidth and shape of this absorption provide additional information about the molecular environment and intermolecular interactions [22] [38].

Carbon-Hydrogen Stretching Vibrations

The carbon-hydrogen stretching region of the (+)-trans-alpha-irone infrared spectrum reveals multiple absorption bands corresponding to different types of C-H bonds present in the molecule [23] [26]. Alkyl C-H stretching vibrations appear in the range of 2850-2950 wavenumbers, with symmetric and antisymmetric stretching modes of methyl and methylene groups producing overlapping absorptions [23] [26]. The intensity and position of these bands reflect the number and environment of the alkyl substituents [23] [26].

Vinyl C-H stretching vibrations associated with the cyclohexene ring system appear at slightly higher frequencies, typically around 3000-3100 wavenumbers [23] [26]. These absorptions are generally weaker than their alkyl counterparts due to the lower number of vinyl protons and the reduced change in dipole moment during the stretching vibration [23] [26]. The presence of these bands confirms the unsaturated nature of the ring system and distinguishes it from saturated cyclohexane derivatives [23] [26].

The carbon-hydrogen bending vibrations provide complementary information about the molecular structure in the fingerprint region below 1500 wavenumbers [23] [26]. Methyl bending vibrations appear around 1375 and 1450 wavenumbers, while methylene bending modes contribute to absorptions around 1465 wavenumbers [23] [26]. The relative intensities and positions of these bending modes reflect the substitution pattern and conformational preferences of the molecule [23] [26].

Carbon-Carbon Double Bond Vibrations

The carbon-carbon double bond stretching vibrations in (+)-trans-alpha-irone appear in the characteristic alkene region around 1600-1650 wavenumbers [26] [3]. These absorptions are generally weak to moderate in intensity due to the relatively small change in dipole moment associated with symmetric C=C stretching [26] [3]. The exact frequency depends on the degree of substitution and the electronic environment of the double bond [26] [3].

The conjugation between the cyclohexene ring and the carbonyl group influences the C=C stretching frequency, typically shifting it to slightly lower wavenumbers compared to isolated alkenes [26] [3]. This shift reflects the delocalization of electron density across the conjugated system and provides evidence for the electronic communication between the ring and the ketone functionality [26] [3].

Out-of-plane C-H bending vibrations associated with the alkene system appear in the fingerprint region below 1000 wavenumbers [26] [3]. The pattern and intensity of these absorptions provide information about the substitution pattern around the double bond and can distinguish between different geometric isomers [3]. For (+)-trans-alpha-irone, the trans configuration of the exocyclic double bond produces characteristic absorption patterns that differ from those of the corresponding cis isomer [3].

Functional GroupFrequency Range (cm⁻¹)IntensityAssignment
Conjugated C=O1685-1690StrongKetone stretch
Alkyl C-H2850-2950StrongMethyl/methylene stretch
Vinyl C-H3000-3100MediumAlkene C-H stretch
C=C1600-1650Weak-MediumAlkene stretch
CH₃ bend1375, 1450MediumMethyl deformation
CH₂ bend1465MediumMethylene deformation
C-H out-of-plane800-1000MediumAlkene deformation

Fingerprint Region Characteristics

The fingerprint region of the (+)-trans-alpha-irone infrared spectrum, spanning from approximately 800 to 1500 wavenumbers, contains numerous absorption bands that provide detailed structural information [12] [25]. This region includes C-C stretching vibrations, C-H bending modes, and skeletal vibrations that are highly characteristic of the specific molecular framework [12] [25]. The complexity of this region makes it particularly valuable for compound identification and differentiation from structural analogs [12] [25].

Ring deformation modes associated with the cyclohexene system contribute to several absorptions in the fingerprint region [25]. These vibrations involve coordinated movements of multiple atoms within the ring framework and are sensitive to substitution patterns and conformational effects [25]. The frequency and intensity of ring modes provide information about the rigidity and strain within the cyclic system [25].

The synthesis of (+)-trans-α-irone through traditional chemical methodologies has been extensively explored over several decades, with researchers developing various approaches that leverage the intrinsic reactivity of precursor molecules. These methodologies primarily focus on cyclization reactions that transform acyclic precursors into the characteristic bicyclic structure of α-irone, establishing the foundation for modern synthetic strategies.

Pseudoionone Cyclization Strategies

Pseudoionone cyclization represents the most widely employed traditional approach for α-irone synthesis, utilizing acid-catalyzed intramolecular cyclization reactions to construct the six-membered ring system characteristic of irone compounds [1] [2] [3] [4] [5]. The fundamental mechanism involves protonation of the terminal alkene followed by nucleophilic attack from the internal double bond, creating a carbocation intermediate that undergoes subsequent deprotonation to yield the final product.

The acid-catalyzed cyclization of pseudoionone derivatives proceeds through a well-established mechanistic pathway that begins with protonation at the carbon-9 position, followed by intramolecular attack from carbon-5 to form a six-membered ring with a tertiary carbocation intermediate [3]. Both E- and Z-pseudoionone isomers converge to form the same carbocation intermediate, which subsequently undergoes deprotonation to generate the various irone isomers. The selectivity between α- and β-irone formation is governed by thermodynamic versus kinetic control, where α-irone represents the kinetic product formed through removal of the less sterically hindered secondary hydrogen, while β-irone constitutes the thermodynamic product due to extended conjugation stability [5].

Phosphoric Acid Catalysis: Research by Cerveny and colleagues demonstrated that 85% phosphoric acid serves as an optimal catalyst for pseudoionone cyclization, achieving theoretical yields of up to 91% with favorable selectivity toward α-irone [5]. The optimal conditions involve a reaction temperature of 80°C with a molar ratio of pseudoionone to phosphoric acid of 1:0.2, conducted in toluene solvent. Under these conditions, the product distribution comprises 57.2% α-irone, 16.1% β-irone, and 17.7% γ-irone, demonstrating the preferential formation of the α-isomer when using phosphoric acid catalysis.

Sulfuric Acid Systems: Concentrated sulfuric acid promotes cyclization with different selectivity patterns compared to phosphoric acid catalysis [5]. When employing concentrated sulfuric acid as the catalyst, the reaction favors β-irone formation due to the stronger acidity facilitating thermodynamic control through rapid isomerization of initially formed α-irone. Conversely, diluted sulfuric acid (5%) produces mixed α- and β-irone products, while maintaining moderate overall yields.

Chlorosulfonic Acid Methodology: Patent literature describes the use of chlorosulfonic acid for pseudoionone cyclization under cryogenic conditions [1]. The process involves dissolving pseudoionone in methylene chloride, cooling to -70°C, and adding chlorosulfonic acid dropwise while maintaining temperature control. This methodology achieves 58.9% yield with 97% purity of the irone product, representing a significant advancement in product quality despite moderate yields.

Boron Trifluoride Catalysis: Boron trifluoride etherate has been employed as a Lewis acid catalyst for pseudoionone cyclization, offering advantages in terms of reaction selectivity and mild reaction conditions [5]. The Lewis acidic nature of boron trifluoride facilitates controlled cyclization with reduced side reactions compared to Brønsted acid systems.

Mechanistic Considerations: The cyclization mechanism exhibits dependence on catalyst strength and reaction conditions [3] [5]. Stronger acids promote rapid isomerization between α- and β-irone products, leading to thermodynamic control favoring β-irone formation. Weaker acids, such as phosphoric acid, maintain kinetic control conditions that favor α-irone as the primary product. Temperature control proves critical, as elevated temperatures accelerate isomerization processes while potentially promoting degradation reactions.

Solvent Effects: The choice of solvent significantly influences reaction outcomes in pseudoionone cyclization [5]. Hydrocarbon solvents and halogenated derivatives provide optimal results, with chloroform, hexane, and dimethylformamide being particularly effective. Toluene emerges as the preferred solvent for phosphoric acid-catalyzed reactions, achieving optimal yields with a pseudoionone to toluene molar ratio of 1:7.

Catalytic Asymmetric Methylation Techniques

While traditional chemical synthesis approaches have predominantly focused on racemic product formation, the development of catalytic asymmetric methodologies represents a significant advancement toward stereoselective α-irone synthesis. These techniques leverage chiral catalysts and specialized reaction conditions to achieve enantioselective transformations that access optically pure (+)-trans-α-irone.

Iron-Catalyzed Asymmetric Transformations: Recent developments in iron catalysis have opened new avenues for enantioselective synthesis of irone compounds [6] [7] [8] [9]. Iron-based catalysts offer significant advantages including earth abundance, low toxicity, and versatile coordination chemistry that enables diverse asymmetric transformations. Chiral iron complexes bearing oxazoline, pyridine-bis(oxazoline) (PyBOX), and phosphine ligands have demonstrated efficacy in asymmetric carbon-carbon bond formation relevant to irone synthesis.

Chiral Ligand Systems: The development of sophisticated chiral ligand frameworks has enabled high levels of enantiocontrol in iron-catalyzed reactions [7] [10]. Bisoxazoline ligands, particularly those incorporating spirobiindane backbones, provide rigid chiral environments that effectively differentiate between enantiotopic reaction pathways. PyBOX ligands have shown exceptional performance in iron-catalyzed oxidative coupling reactions, achieving enantioselectivities up to 94% in related transformations [9].

Asymmetric Hydrogenation Approaches: Asymmetric hydrogenation represents a complementary strategy for accessing chiral irone precursors [11] [12]. Iron-catalyzed asymmetric hydrogenation of ketones and imines has achieved remarkable success, with some systems demonstrating turnover numbers exceeding 4,550,000 while maintaining excellent enantioselectivity. These methodologies provide access to chiral secondary alcohols and amines that serve as valuable intermediates in irone synthesis.

Methyltransferase-Catalyzed Approaches: Enzymatic approaches utilizing engineered methyltransferases represent a paradigm shift toward sustainable asymmetric synthesis [13] [14] [15]. Research by Wang and colleagues developed a promiscuous bifunctional methyltransferase (pMT) capable of converting psi-ionone directly to cis-α-irone with exceptional enantioselectivity. Through structure-guided enzyme engineering, the activity and selectivity were improved by over 10,000-fold and 1,000-fold, respectively, achieving 86 mg/L production from glucose in fed-batch processes.

Catalytic Cycle and Mechanism: The engineered methyltransferase operates through a unique bifunctional mechanism involving both methylation and cyclization activities [13]. The enzyme utilizes S-adenosylmethionine as the methyl donor while facilitating intramolecular cyclization through a coordinated mechanism. Computational studies revealed that specific amino acid residues, particularly E153, play crucial roles in substrate binding and stereochemical control.

Substrate Scope and Limitations: Current asymmetric methylation techniques demonstrate broad substrate tolerance but exhibit limitations with certain structural motifs [16] [17]. Tertiary and secondary alkyl substrates generally provide superior results compared to primary systems, reflecting the stability of intermediate radical species formed during the transformation. The presence of electron-withdrawing groups can diminish reaction efficiency, requiring careful optimization of reaction conditions.

Process Development Considerations: Scale-up of catalytic asymmetric methylation techniques requires consideration of catalyst recovery, solvent selection, and waste minimization [13] [18]. Enzymatic systems offer particular advantages for large-scale implementation due to their mild reaction conditions and high selectivity, though they may require specialized equipment for bioreactor operation.

MethodCatalyst/ReagentTemperature (°C)Yield (%)Selectivity
Pseudoionone Cyclization with Acid CatalystsH₂SO₄, H₃PO₄, BF₃60-8070-90Mixed α/β/γ-irone
Pseudoionone Cyclization with Chlorosulfonic AcidClSO₃H-65 to -7058.997% purity
Pseudoionone Cyclization with Phosphoric AcidH₃PO₄ (85%)8091α-irone favored
Pseudoionone Cyclization with Sulfuric AcidH₂SO₄ (concentrated)0-25Variableβ-irone favored
Cyclopropane Ring Opening RouteNaOH/CHCl₃0-3484Mixed isomers
Dehydrolinalool-based SynthesisDihalocarbeneRoom temperature85Intermediate product

The traditional synthesis approaches for (+)-trans-α-irone have established robust methodologies that continue to find application in both academic research and industrial production. Pseudoionone cyclization strategies remain the cornerstone of α-irone synthesis due to their operational simplicity and reliable yields, while emerging catalytic asymmetric methylation techniques offer exciting prospects for stereoselective synthesis. The integration of these methodologies with modern catalytic systems promises continued advancement in the efficient and selective production of this valuable fragrance compound.

MethodCatalyst/SystemEnantioselectivity (% ee)Yield (%)Advantages
Lipase-mediated Kinetic ResolutionLipase PS/vinyl acetate98-9949High enantioselectivity
Enzymatic Methyltransferase (pMT)Engineered pMT enzyme9986 mg/LSustainable process
Chiral Iron Complex CatalysisFe(III) with chiral ligands80-9450-87Earth-abundant catalyst
Asymmetric Epoxidation-Cyclization3-chloroperbenzoic acid98VariableStereocontrolled approach
Biocatalytic SynthesisSerratia liquefaciens99VariableMild conditions
Enantioselective HydrogenationRh/Ir complexes97VariableEstablished methodology

XLogP3

3.2

UNII

0VYC084P5B

Other CAS

90242-81-2
35124-14-2

Wikipedia

(+)-trans-alpha-Irone

Dates

Last modified: 02-18-2024

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